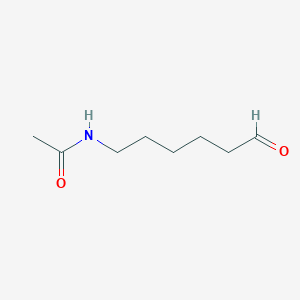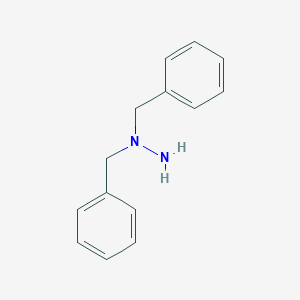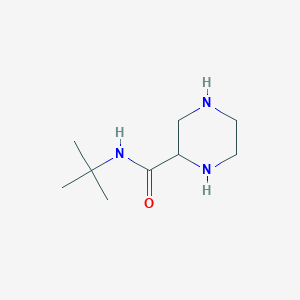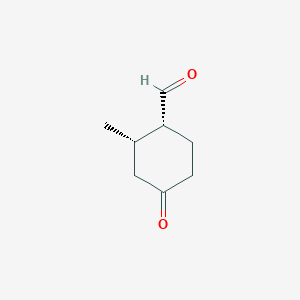
(1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde (MOC) is a cyclic aldehyde that has been widely used in scientific research due to its unique properties. This compound is a versatile building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. MOC is also known for its biological activity, which makes it an important tool for understanding the mechanisms of action of various biological processes.
Mécanisme D'action
(1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde has been shown to exhibit biological activity, which makes it an important tool for understanding the mechanisms of action of various biological processes. The mechanism of action of (1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde is not fully understood, but it is believed to involve the inhibition of various enzymes, such as acetylcholinesterase and butyrylcholinesterase. (1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde has also been shown to inhibit the growth of various cancer cells.
Effets Biochimiques Et Physiologiques
(1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that play a role in the breakdown of acetylcholine. (1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde has also been shown to inhibit the growth of various cancer cells, including breast cancer and lung cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
(1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde has several advantages for use in lab experiments. It is a versatile building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. (1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde is also a potent inhibitor of various enzymes, which makes it an important tool for studying the mechanisms of action of various biological processes. However, (1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde has some limitations. It is a toxic compound and requires proper handling and disposal. In addition, (1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde is a relatively expensive compound, which limits its use in some experiments.
Orientations Futures
There are several future directions for the use of (1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde in scientific research. One potential direction is the development of new synthetic methods for the production of (1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde. Another potential direction is the use of (1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde as a probe to study the mechanisms of action of various biological processes. Additionally, (1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde could be used as a starting material for the synthesis of new pharmaceuticals and agrochemicals. Finally, the biological activity of (1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde could be further studied to identify new targets for drug development.
Méthodes De Synthèse
The synthesis of (1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde can be achieved through several methods. One of the most common methods is the oxidation of 2-methylcyclohexanone using a suitable oxidizing agent, such as chromic acid or potassium permanganate. Another method involves the reaction of 2-methylcyclohexanone with a mixture of sodium hypochlorite and acetic acid. The resulting product is then treated with sodium bisulfite to yield (1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde.
Applications De Recherche Scientifique
(1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde has been extensively used in scientific research due to its unique properties. It has been used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. (1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde has also been used as a reagent in the synthesis of various materials, such as polymers and resins. In addition, (1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde has been used as a probe to study the mechanisms of action of various biological processes.
Propriétés
Numéro CAS |
122571-34-0 |
|---|---|
Nom du produit |
(1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde |
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
(1R,2S)-2-methyl-4-oxocyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C8H12O2/c1-6-4-8(10)3-2-7(6)5-9/h5-7H,2-4H2,1H3/t6-,7-/m0/s1 |
Clé InChI |
VYDIEVNDQHMFLO-BQBZGAKWSA-N |
SMILES isomérique |
C[C@H]1CC(=O)CC[C@H]1C=O |
SMILES |
CC1CC(=O)CCC1C=O |
SMILES canonique |
CC1CC(=O)CCC1C=O |
Synonymes |
Cyclohexanecarboxaldehyde, 2-methyl-4-oxo-, cis- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-6-phosphonohexanoic acid](/img/structure/B40761.png)
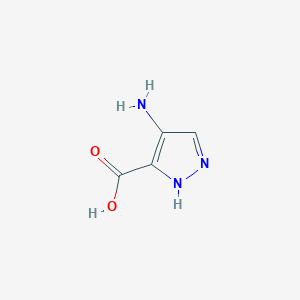
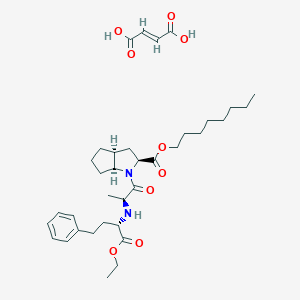
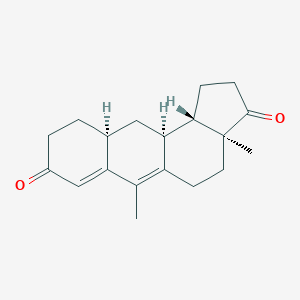
![methyl (2S)-2-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-phenylpropanoate](/img/structure/B40771.png)
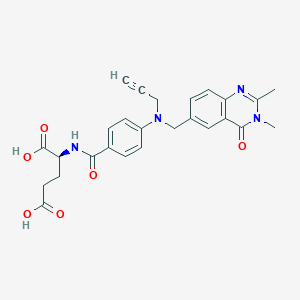
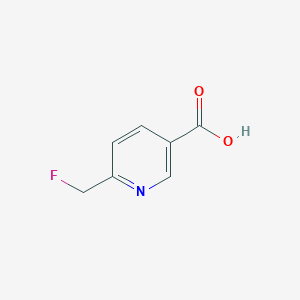
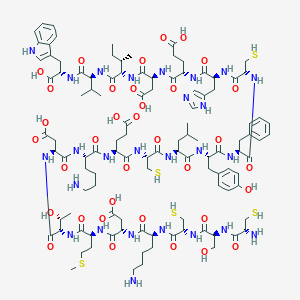
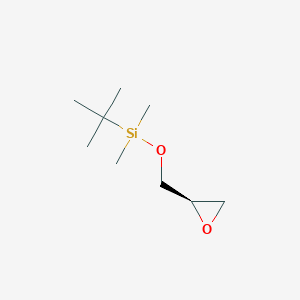
![2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B40781.png)
![Benzyl 2-[(4-methylbenzene-1-sulfonyl)oxy]propanoate](/img/structure/B40782.png)
